tert-Butyl 3-(bromomethyl)benzylcarbamate

Description

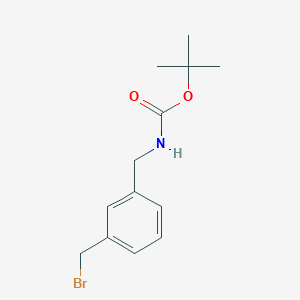

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWVAHJDHPLCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619225 | |

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220364-34-1 | |

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate

CAS Number: 220364-34-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)benzylcarbamate, a bifunctional building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its primary application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a benzyl ring substituted with a bromomethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position. This unique arrangement of a reactive benzylic bromide and a protected amine makes it a valuable tool in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220364-34-1 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| InChI Key | ZAWVAHJDHPLCQF-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr | [2] |

Synthesis of this compound

A plausible and efficient two-step synthetic route for this compound starts from the commercially available 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate

-

Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzyl alcohol (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 equivalents), to the solution.

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 equivalent) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) (1.2 equivalents each) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volume).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 2: Reagents and Solvents for Synthesis

| Reagent/Solvent | Step 1 | Step 2 |

| 3-(Aminomethyl)benzyl alcohol | ✓ | |

| Di-tert-butyl dicarbonate (Boc₂O) | ✓ | |

| Sodium Bicarbonate / Triethylamine | ✓ | |

| Tetrahydrofuran (THF) | ✓ | ✓ |

| Water | ✓ | |

| Ethyl Acetate | ✓ | |

| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | ✓ | |

| Phosphorus Tribromide / Carbon Tetrabromide & Triphenylphosphine | ✓ | |

| Dichloromethane (DCM) | ✓ | |

| Sodium Bicarbonate (saturated aq. solution) | ✓ | |

| Brine | ✓ | ✓ |

| Sodium Sulfate (anhydrous) | ✓ | ✓ |

Application in Drug Development: A Linker for PROTACs

The primary application of this compound in drug development is as a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3]

The structure of this compound is ideally suited for this purpose. The reactive bromomethyl group can readily undergo nucleophilic substitution with a functional group on either the target protein ligand ("warhead") or the E3 ligase ligand. The Boc-protected amine provides a latent nucleophile that, after deprotection under acidic conditions, can be coupled to the other component of the PROTAC. The benzyl group provides a semi-rigid spacer, and the meta-substitution pattern offers a specific spatial arrangement of the two ends of the linker.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker generally follows a convergent or linear sequence.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3]

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its bifunctional nature, with a reactive benzylic bromide and a protected amine, makes it an excellent candidate for the synthesis of complex molecules, most notably as a linker in the construction of PROTACs. The synthetic route is straightforward, and its application in targeted protein degradation highlights its importance for the development of novel therapeutics. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of tert-Butyl 3-(bromomethyl)benzylcarbamate, a key bifunctional building block in modern medicinal chemistry and drug discovery.

Core Compound Properties

This compound is a versatile organic compound valued for its dual reactivity. The structure features a benzyl bromide moiety, which is a potent electrophile for nucleophilic substitution, and a Boc-protected amine, which allows for sequential, controlled chemical modifications. This orthogonal reactivity makes it a valuable linker for constructing complex molecular architectures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 300.19 g/mol | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| CAS Number | 220364-34-1 | |

| PubChem CID | 21874548 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)benzylcarbamate. The following is a representative experimental protocol for this transformation.

Representative Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

This protocol outlines the conversion of the benzylic alcohol to the benzylic bromide using a common brominating agent like N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).

Materials:

-

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen or argon atmosphere, dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 equivalent) in anhydrous THF in a round-bottom flask.

-

Add triphenylphosphine (1.2 equivalents) to the solution and cool the flask to 0°C using an ice bath.

-

Add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution, ensuring the internal temperature remains at or below 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Applications in Drug Development

The primary application of this compound is as a versatile linker in the synthesis of complex bioactive molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3][4]

The workflow below illustrates the role of this compound in constructing a PROTAC. The benzyl bromide handle allows for covalent attachment to a nucleophilic site on an E3 ligase ligand, while the Boc-protected amine can be deprotected later in the synthesis to be coupled with a ligand for the protein of interest.

Caption: PROTAC Synthesis Workflow using the title compound.

This strategic use of a bifunctional linker is central to the modular assembly of PROTACs and other complex therapeutic agents, enabling the systematic exploration of structure-activity relationships essential for optimizing drug efficacy.

References

- 1. cenmed.com [cenmed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for tert-butyl 3-(bromomethyl)benzylcarbamate. This bifunctional molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering a strategic platform for the introduction of a protected aminomethylbenzyl moiety.

Chemical Structure and Properties

This compound possesses a central benzene ring substituted at the meta positions with a bromomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group. The presence of two distinct reactive sites—the electrophilic benzylic bromide and the acid-labile Boc-protected amine—allows for orthogonal synthetic strategies.

| Property | Value |

| IUPAC Name | tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |

| CAS Number | 220364-34-1 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 3-(aminomethyl)benzyl alcohol. The synthetic pathway involves the protection of the primary amine with a Boc group, followed by the bromination of the benzylic alcohol.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

This procedure outlines the protection of the primary amine of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Aminomethyl)benzyl alcohol | 123.15 | 10.0 g | 81.2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 19.5 g | 89.3 |

| Triethylamine (Et₃N) | 101.19 | 12.5 mL | 89.3 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Procedure:

-

To a stirred solution of 3-(aminomethyl)benzyl alcohol (10.0 g, 81.2 mmol) in anhydrous tetrahydrofuran (200 mL) under a nitrogen atmosphere, add triethylamine (12.5 mL, 89.3 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (19.5 g, 89.3 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate as a crude product, which can be purified by flash chromatography on silica gel.

Step 2: Synthesis of this compound

Two common methods for the bromination of the benzylic alcohol are presented below.

Method A: Using Phosphorus Tribromide (PBr₃)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 223.28 | 5.0 g | 22.4 |

| Phosphorus tribromide (PBr₃) | 270.69 | 0.8 mL | 8.5 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (5.0 g, 22.4 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.8 mL, 8.5 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Method B: Using N-Bromosuccinimide and Triphenylphosphine (Appel Reaction)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 223.28 | 5.0 g | 22.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.4 g | 24.6 |

| Triphenylphosphine (PPh₃) | 262.29 | 6.5 g | 24.6 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)benzylcarbamate (5.0 g, 22.4 mmol) and triphenylphosphine (6.5 g, 24.6 mmol) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Add N-bromosuccinimide (4.4 g, 24.6 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water (50 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Logical Relationship of Synthesis Steps

Biological Context and Applications

Currently, there is limited publicly available information directly detailing the biological activity or specific applications of this compound in signaling pathways or as a therapeutic agent itself. However, its structural motifs are of significant interest in drug discovery. As a bifunctional linker, it can be utilized in the synthesis of more complex molecules, including:

-

PROTACs (Proteolysis-Targeting Chimeras): The bromomethyl group can be used to attach to a ligand for a target protein, while the deprotected amine can be coupled to an E3 ligase-recruiting ligand.

-

Novel Scaffolds for Drug Candidates: It serves as a versatile starting material for the elaboration of compound libraries for screening against various biological targets.

The utility of this compound primarily lies in its role as an intermediate for the construction of pharmacologically active molecules. Researchers in drug development can leverage its orthogonal reactivity to efficiently synthesize novel compounds with potential therapeutic applications.

Disclaimer: The experimental protocols provided are based on established chemical methodologies for similar transformations. Researchers should conduct their own risk assessments and optimization studies for any experimental work.

Unraveling the Synthetic Utility of Tert-Butyl Benzylcarbamates: A Technical Guide

An In-depth Examination of a Versatile Bifunctional Linker in Medicinal Chemistry and Drug Discovery

Introduction

tert-Butyl 3-(bromomethyl)benzylcarbamate and its structural isomers are versatile bifunctional building blocks extensively employed in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of a reactive bromomethyl group and a protected amine on a phenyl ring provides orthogonal reactivity, enabling the sequential introduction of this moiety into complex molecular architectures. This technical guide delves into the applications of this class of reagents, with a specific focus on the well-documented para-isomer, tert-butyl 4-(bromomethyl)benzylcarbamate, as a representative example of its synthetic utility. The principles and reactions discussed herein are broadly applicable to the meta-isomer as well, providing a foundational understanding for researchers, scientists, and drug development professionals.

Core Attributes and Reactivity

The synthetic value of tert-butyl bromomethyl-substituted benzylcarbamates stems from the distinct reactivity of their two functional groups: the electrophilic bromomethyl moiety and the acid-labile tert-butoxycarbonyl (Boc)-protected amine.

The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the covalent attachment of the benzylcarbamate scaffold to a molecule of interest.

The Boc protecting group on the amine is stable under various reaction conditions, including those typically used for nucleophilic substitution at the benzylic position. However, it can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine. This unmasked amine can then participate in subsequent chemical transformations, such as amide bond formation, reductive amination, or arylation reactions.

This orthogonal reactivity is paramount in the multi-step synthesis of complex molecules, allowing for a stepwise and controlled assembly of molecular components.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of tert-butyl bromomethyl-substituted benzylcarbamates make them valuable linkers and scaffolds in the design and synthesis of a variety of bioactive compounds.

Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of these reagents is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial for orienting the two binding ligands at an optimal distance and geometry to facilitate the formation of a productive ternary complex.

tert-Butyl 4-(bromomethyl)benzylcarbamate is an ideal precursor for the synthesis of PROTAC linkers.[1][2] The bromomethyl group can be reacted with a nucleophilic handle on either the target protein ligand or the E3 ligase ligand. Following this coupling, the Boc-protected amine can be deprotected and subsequently acylated with the other binding moiety to complete the PROTAC structure.

Experimental Workflow for PROTAC Synthesis:

Caption: General workflow for the synthesis of a PROTAC molecule using tert-butyl 4-(bromomethyl)benzylcarbamate as a linker precursor.

Kinase Inhibitors and GPCR Modulators

The benzylamine scaffold is a common motif in a variety of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] tert-Butyl bromomethyl-substituted benzylcarbamates provide a convenient entry point for the synthesis of libraries of substituted benzylamine derivatives for structure-activity relationship (SAR) studies.

For instance, the bromomethyl group can be used to alkylate a heterocyclic core common to many kinase inhibitors. Subsequent deprotection of the amine and derivatization can be used to explore interactions with different pockets of the kinase active site or to modulate the physicochemical properties of the molecule.

Signaling Pathway Modulation:

Caption: Simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.

Experimental Protocols

While specific reaction conditions are highly dependent on the substrate, the following provides representative experimental protocols for key transformations involving tert-butyl 4-(bromomethyl)benzylcarbamate.

Nucleophilic Substitution with a Phenol

This protocol describes the alkylation of a phenolic nucleophile with tert-butyl 4-(bromomethyl)benzylcarbamate.

Materials:

-

tert-Butyl 4-(bromomethyl)benzylcarbamate

-

Phenolic substrate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenolic substrate in DMF, add potassium carbonate (1.5 equivalents).

-

Add a solution of tert-butyl 4-(bromomethyl)benzylcarbamate (1.1 equivalents) in DMF dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenolic Substrate | tert-Butyl 4-(bromomethyl)benzylcarbamate | K₂CO₃ | DMF | 60 | 12 | 70-90 |

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected substrate in dichloromethane.

-

Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected amine.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc-protected amine | Trifluoroacetic acid | Dichloromethane | 0 to RT | 1-2 | >95 |

Conclusion

This compound and its isomers are indispensable tools in modern organic synthesis and medicinal chemistry. Their bifunctional nature, coupled with predictable and high-yielding reactivity, allows for the efficient construction of complex molecular architectures. The ability to serve as a versatile linker has been notably exploited in the development of novel therapeutic modalities such as PROTACs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to leverage the synthetic potential of this important class of chemical building blocks in their drug discovery and development endeavors.

References

tert-Butyl 3-(bromomethyl)benzylcarbamate safety and handling

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with a comprehensive risk assessment specific to your laboratory conditions.

Introduction

This compound is a bifunctional organic compound utilized in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a useful building block. However, the presence of the benzyl bromide group, a known alkylating agent, necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling procedures for this compound.

Chemical Identification

It is crucial to distinguish between the isomers of this compound, as their CAS numbers and reported safety information can differ. This guide focuses on the meta-isomer (3-substituted).

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Structure not available in provided search results | 220364-34-1 | C13H18BrNO2 | 300.2 g/mol |

| Isomer: tert-Butyl 3-(bromomethyl)phenylcarbamate | Structure not available in provided search results | 118684-32-5 | C12H16BrNO2 | 286.16 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classification has been reported for CAS number 220364-34-1[2]:

-

Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation mark

-

-

Signal Word: Danger[2]

-

Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.[2]

-

For the related isomer, tert-Butyl 3-(bromomethyl)phenylcarbamate (CAS 118684-32-5), some safety data sheets indicate that no hazard data is available[1]. However, due to the structural similarity and the presence of the reactive bromomethyl group, it should be handled with similar precautions.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value |

| Physical Form | Solid[2] |

| Purity | 98%[2] |

| Storage Temp. | Inert atmosphere, 2-8°C[2] |

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety protocols must be followed.

6.1. Engineering Controls

-

All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

6.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn for splash hazards. |

| Skin Protection | A flame-resistant lab coat. Chemical-resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified with the manufacturer). Inspect gloves for any signs of degradation or punctures before use. |

| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used. |

6.3. General Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed when not in use.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C under an inert atmosphere[2].

-

Stability: The compound is expected to be stable under the recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.

Accidental Release and First Aid Measures

8.1. Spill Procedures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways.

8.2. First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material and its container must be disposed of as hazardous waste.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.

References

Technical Guide: Physicochemical Properties of tert-Butyl 3-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and synthetic applications of tert-Butyl 3-(bromomethyl)benzylcarbamate. Recognizing the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing detailed experimental protocols to enable researchers to determine these critical physicochemical properties. Furthermore, it outlines the compound's role as a versatile bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a bifunctional organic compound featuring a benzyl ring substituted with a bromomethyl group and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. This structure provides two reactive sites with orthogonal reactivity, making it a valuable building block in multi-step organic syntheses. The presence of the Boc protecting group allows for selective reaction at the benzylic bromide position, with the amine functionality being revealed at a later stage.

Quantitative Solubility Data

| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., N,N-Dimethylformamide | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||

| e.g., Water | 25 | Shake-Flask |

Qualitative Solubility Profile: Based on its chemical structure and common applications in organic synthesis, this compound is expected to be soluble in polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). It is likely to have lower solubility in polar protic solvents like alcohols and is expected to be sparingly soluble or insoluble in water.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick assessment of solubility in various solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., Dichloromethane, DMF, Methanol, Acetonitrile, THF, Water)

-

Small vials (e.g., 1.5 mL)

-

Vortex mixer

-

Micropipettes

Procedure:

-

Accurately weigh a small amount (e.g., 2-5 mg) of this compound and place it into a vial.

-

Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 100 µL), vortexing after each addition, until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound to estimate the solubility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility, which can be quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selection of organic solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe and syringe filters (e.g., 0.22 µm)

-

Calibrated HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Saturated Solution and Sampling

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. Ensure enough solid is present so that undissolved solid remains visible after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, let the vials stand undisturbed to allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

Part B: Quantification by HPLC

-

Prepare a standard stock solution of this compound of a known concentration in a suitable solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Accurately dilute the filtered supernatant from Part A with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Role in Synthesis: A Bifunctional Linker for PROTACs

This compound is frequently used as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.

The typical synthetic workflow involves two key steps:

-

Nucleophilic Substitution: The electrophilic bromomethyl group reacts with a nucleophile (such as an amine or a phenol) on either the protein of interest (POI) ligand or the E3 ligase ligand.

-

Amide Coupling: The Boc protecting group on the carbamate is removed under acidic conditions to reveal a primary amine. This amine is then coupled with a carboxylic acid on the other ligand, typically using standard peptide coupling reagents (e.g., HATU, HBTU).

Experimental Workflow: PROTAC Synthesis

Caption: General workflow for PROTAC synthesis using this compound.

Spectroscopic and Spectrometric Characterization of tert-Butyl 3-(bromomethyl)benzylcarbamate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile synthetic intermediate, tert-Butyl 3-(bromomethyl)benzylcarbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

This compound

The structure consists of a benzylamine core, where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a bromomethyl substituent is located at the meta position of the benzene ring.

Spectroscopic and Spectrometric Data

While experimental spectra for this specific compound are not publicly available, the following tables present predicted data based on the analysis of its structural fragments and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 4H | Ar-H |

| ~5.10 | br s | 1H | NH |

| ~4.50 | s | 2H | CH₂ -Br |

| ~4.35 | d | 2H | N-CH₂ -Ar |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~139.0 | Ar-C -CH₂Br |

| ~138.5 | Ar-C -CH₂N |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~127.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~80.0 | -C (CH₃)₃ |

| ~45.0 | N-C H₂-Ar |

| ~33.0 | C H₂-Br |

| 28.3 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~3050-3000 | Weak | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1450, ~1370 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch |

| ~690 | Strong | C-Br stretch |

| ~800-700 | Strong | C-H bend (aromatic, meta-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 301/303 | [M+H]⁺ (protonated molecular ion peak, showing isotopic pattern for Bromine) |

| 245/247 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 201/203 | [M - Boc]⁺ (loss of the tert-butoxycarbonyl group) |

| 222 | [M - Br]⁺ (loss of Bromine) |

| 106 | [C₇H₆N]⁺ (fragment from cleavage of the benzylic C-C bond) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard 90-degree pulse

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Mode: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like this compound.

References

- 1. CAS # 220364-34-1, [3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester, N-[3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester - chemBlink [chemblink.com]

- 2. 220364-34-1|this compound|BLD Pharm [bldpharm.com]

- 3. 220364-34-1|this compound| Ambeed [ambeed.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯CAS号:220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. cenmed.com [cenmed.com]

The Versatile Linker: A Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)benzylcarbamate, a key building block in modern medicinal chemistry. We delve into its commercial availability, chemical properties, synthesis, and its pivotal role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. Its procurement for research and development purposes is straightforward, with various purity levels offered to suit different experimental needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity |

| Biosynth | ≥95% |

| Cenmed Enterprises | 98% |

| Sigma-Aldrich | 98% |

| BLD Pharm | ≥97% |

| Fluorochem | 95% |

Table 2: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 220364-34-1 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |

| InChI Key | ZAWVAHJDHPLCQF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 1)

This protocol is adapted from standard procedures for the Boc protection of amines.

Materials:

-

3-(aminomethyl)benzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as THF or DCM.

-

Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

If an aqueous base was used, extract the aqueous layer with ethyl acetate. If a triethylamine/organic solvent system was used, wash the reaction mixture with water and then brine.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate. The product can be purified further by column chromatography if necessary.

Experimental Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 2)

This protocol describes the conversion of the benzylic alcohol to the corresponding bromide using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Using Phosphorus Tribromide (PBr₃):

Materials:

-

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous DCM or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃):

Materials:

-

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C and add triphenylphosphine (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in PROTAC Synthesis

The primary application of this compound is as a versatile linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The benzylic bromide moiety of this compound provides a reactive electrophilic site for nucleophilic substitution by a suitable functional group on either the E3 ligase ligand or the target protein ligand. The Boc-protected amine serves as a latent nucleophile that can be deprotected under acidic conditions to allow for subsequent coupling to the other half of the PROTAC molecule.

General Workflow for PROTAC Synthesis

A common strategy for incorporating this compound into a PROTAC involves the following steps:

-

Alkylation: The benzylic bromide is reacted with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the E3 ligase ligand or the target protein ligand.

-

Deprotection: The Boc protecting group is removed from the carbamate, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a primary amine.

-

Amide Coupling: The newly exposed amine is then coupled to a carboxylic acid on the other binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Visualizing the Process

The following diagrams illustrate the synthesis of this compound and its subsequent use in the assembly of a PROTAC molecule.

Caption: Synthesis of this compound.

Caption: General workflow for PROTAC assembly.

References

A Comprehensive Technical Guide to Boc-Protected 3-(Bromomethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 3-(bromomethyl)benzylamine, scientifically known as tert-butyl (3-(bromomethyl)benzyl)carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzyl ring with a reactive bromomethyl group and a Boc-protected aminomethyl group at the meta position, makes it a valuable building block for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily cleavable shield for the amine functionality, allowing for selective reactions at the electrophilic bromomethyl site. This strategic design enables its use as a versatile linker in the development of novel therapeutic agents, including targeted protein degraders and other complex drug candidates.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Boc-protected 3-(bromomethyl)benzylamine, with a focus on its utility in drug discovery and development. While detailed experimental data for the 3-isomer is less prevalent in publicly available literature compared to its para-isomer counterpart, this guide compiles the available information and draws logical comparisons to provide a comprehensive resource.

Chemical Properties and Characterization

A summary of the key chemical properties of tert-butyl (3-(bromomethyl)benzyl)carbamate is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| CAS Number | 942518-33-4 |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. |

| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. The Boc-protected amine is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. |

Characterization Data:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), a doublet for the benzylic protons of the aminomethyl group (~4.3 ppm), a singlet for the benzylic protons of the bromomethyl group (~4.5 ppm), and multiplets for the aromatic protons.

-

¹³C NMR: Key signals would be observed for the tert-butyl carbons (~28 ppm), the benzylic carbons, the aromatic carbons, and the carbamate carbonyl carbon (~156 ppm).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of Boc-Protected 3-(Bromomethyl)benzylamine

The synthesis of tert-butyl (3-(bromomethyl)benzyl)carbamate typically proceeds through a two-step sequence starting from a readily available precursor, 3-(aminomethyl)benzyl alcohol. This process involves the protection of the amine group followed by the bromination of the benzylic alcohol.

Workflow for the Synthesis of Boc-Protected 3-(Bromomethyl)benzylamine:

Caption: General synthetic workflow for Boc-protected 3-(bromomethyl)benzylamine.

Experimental Protocols:

Step 1: Synthesis of tert-Butyl (3-(hydroxymethyl)benzyl)carbamate (Boc Protection)

This procedure involves the protection of the primary amine of 3-(aminomethyl)benzyl alcohol with a Boc group.

-

Materials:

-

3-(Aminomethyl)benzyl alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic system with water)

-

-

Procedure:

-

Dissolve 3-(aminomethyl)benzyl alcohol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, perform an aqueous workup. If a water-miscible solvent is used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (3-(hydroxymethyl)benzyl)carbamate.

-

Step 2: Synthesis of tert-Butyl (3-(bromomethyl)benzyl)carbamate (Bromination)

This step converts the benzylic alcohol of the intermediate to a benzyl bromide.

-

Materials:

-

tert-Butyl (3-(hydroxymethyl)benzyl)carbamate

-

A brominating agent (e.g., phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) - the Appel reaction)

-

Anhydrous solvent (e.g., THF, DCM)

-

-

Procedure (using PBr₃):

-

Dissolve tert-butyl (3-(hydroxymethyl)benzyl)carbamate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add phosphorus tribromide to the cooled solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (3-(bromomethyl)benzyl)carbamate.

-

Applications in Drug Discovery and Development

The bifunctional nature of Boc-protected 3-(bromomethyl)benzylamine makes it a highly valuable reagent in the synthesis of complex molecules for drug discovery. The orthogonal reactivity of the Boc-protected amine and the bromomethyl group allows for a stepwise and controlled introduction of this moiety into larger molecular scaffolds.

Role as a Bifunctional Linker:

The primary application of this compound is as a linker in the synthesis of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Caption: General structure of a PROTAC molecule.

In PROTAC synthesis, the bromomethyl group of Boc-protected 3-(bromomethyl)benzylamine can react with a nucleophilic handle on either the target protein-binding ligand or the E3 ligase-binding ligand. Following this coupling reaction, the Boc group is removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be coupled to the other half of the PROTAC molecule, completing the synthesis of the heterobifunctional degrader. The 3-substituted pattern of the benzyl ring provides a specific spatial orientation of the linked moieties, which can be crucial for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathways in Targeted Protein Degradation

The ultimate goal of using linkers derived from molecules like Boc-protected 3-(bromomethyl)benzylamine in PROTACs is to hijack the ubiquitin-proteasome system to induce the degradation of a specific target protein.

Caption: The ubiquitin-proteasome system and the mechanism of PROTAC action.

Conclusion

Boc-protected 3-(bromomethyl)benzylamine is a strategically designed synthetic building block with significant potential in drug discovery and organic chemistry. Its bifunctional nature, with orthogonally reactive sites, allows for its controlled incorporation into complex molecules. While specific, detailed experimental data for this meta-isomer is not as widely published as for its para-counterpart, its commercial availability and logical synthetic routes from common precursors ensure its accessibility to the research community. As the field of targeted therapeutics, particularly PROTACs, continues to expand, the demand for versatile and well-defined linkers like Boc-protected 3-(bromomethyl)benzylamine is expected to grow, further solidifying its importance in the development of next-generation medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives Using tert-Butyl 3-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of bioactive derivatives utilizing tert-Butyl 3-(bromomethyl)benzylcarbamate as a key building block. This versatile reagent is particularly valuable in medicinal chemistry for introducing a protected aminomethylphenyl moiety, which serves as a flexible linker or a core structural element in the design of targeted therapeutics, such as kinase inhibitors.

Introduction

This compound is a bifunctional organic molecule featuring a bromomethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This arrangement allows for orthogonal reactivity, making it an ideal starting material for multi-step syntheses. The bromomethyl group is susceptible to nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine can be deprotected under acidic conditions for subsequent functionalization. This dual reactivity is highly advantageous in the construction of complex molecular architectures, including potent and selective kinase inhibitors.

Application: Synthesis of Bcr-Abl Kinase Inhibitors

A significant application of this compound is in the synthesis of 3-substituted benzamide derivatives that act as inhibitors of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a clinically validated therapeutic strategy.[2] The following sections detail a representative synthetic approach to a Bcr-Abl inhibitor, structurally related to the potent inhibitor NS-187, using the title compound.[1]

Synthetic Workflow

The overall synthetic strategy involves a two-step process: 1) Nucleophilic substitution of the bromide in this compound with a suitable nucleophile, in this case, a substituted pyrazole, followed by 2) Deprotection of the Boc group and subsequent amidation to yield the final benzamide derivative.

Caption: General synthetic workflow for a Bcr-Abl inhibitor.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3-((4-methyl-1H-pyrazol-3-ylamino)methyl)benzyl)carbamate (Intermediate 1)

This protocol describes the nucleophilic substitution reaction between this compound and 3-amino-4-methyl-1H-pyrazole.

Materials:

-

This compound

-

3-Amino-4-methyl-1H-pyrazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-amino-4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

Protocol 2: Synthesis of N-(3-((4-methyl-1H-pyrazol-3-ylamino)methyl)benzyl)-3-(trifluoromethyl)-4-methylbenzamide (Final Product)

This protocol details the Boc deprotection of Intermediate 1 followed by amide coupling.

Materials:

-

Intermediate 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

3-(Trifluoromethyl)-4-methylbenzoyl chloride

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the crude amine salt in DCM and add triethylamine (3.0 eq) at 0 °C.

-

Slowly add 3-(trifluoromethyl)-4-methylbenzoyl chloride (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the Final Product .

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |

| Intermediate 1 | This compound | 3-Amino-4-methyl-1H-pyrazole, K₂CO₃ | DMF | 80 | 12 | 75 | >95 |

| Final Product | Intermediate 1 | 1. TFA2. 3-(Trifluoromethyl)-4-methylbenzoyl chloride, TEA | DCM | RT | 4 | 82 | >98 |

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. The synthesized benzamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of Bcr-Abl and preventing the phosphorylation of its substrates.

Caption: Inhibition of the Bcr-Abl signaling pathway.

Biological Evaluation Workflow

The biological activity of the synthesized compounds can be assessed through a series of in vitro assays.

Caption: Workflow for biological evaluation of Bcr-Abl inhibitors.

These application notes provide a foundational guide for the utilization of this compound in the synthesis of potent kinase inhibitors. The described protocols and workflows can be adapted and optimized for the generation of a diverse range of bioactive molecules for drug discovery and development.

References

tert-Butyl 3-(bromomethyl)benzylcarbamate: A Versatile Linker for Advanced Chemical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(bromomethyl)benzylcarbamate is a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophile-reactive bromomethyl group and a protected amine (tert-butoxycarbonyl, Boc group), makes it an ideal building block for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The benzyl group provides a semi-rigid spacer, while the Boc-protected amine allows for sequential and controlled conjugation to other molecular entities. This document provides detailed application notes and experimental protocols for the effective use of this compound as a linker in chemical synthesis.

Core Applications

The primary application of this compound lies in its role as a versatile linker for connecting two different molecular entities. The bromomethyl group serves as an electrophilic handle for reaction with various nucleophiles, such as phenols, amines, and thiols, to form stable ether, amine, or thioether linkages, respectively. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can then be coupled to a second molecule of interest, for example, through amide bond formation.

This sequential reactivity is particularly advantageous in the synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein (Protein of Interest, POI) and the other end is conjugated to a ligand for an E3 ubiquitin ligase.

Experimental Protocols

The following protocols are representative methods for the key transformations involving this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired outcome.

Protocol 1: Nucleophilic Substitution with a Phenolic Compound

This protocol describes the reaction of the bromomethyl group with a phenol to form a stable ether linkage, a common step in the synthesis of PROTACs where the linker is attached to a phenolic moiety on a protein of interest ligand.

Reaction Scheme:

Caption: Nucleophilic substitution reaction workflow.

Materials:

-

This compound

-

Phenolic compound (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature to 50 °C for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked conjugate.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 4-16 hours |

| Temperature | Room Temperature to 50°C |

Protocol 2: Boc-Deprotection to Reveal the Primary Amine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is then available for subsequent coupling reactions.[1]

Reaction Scheme:

Caption: Boc-deprotection workflow.

Materials:

-

Boc-protected linker-ligand conjugate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected conjugate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20% v/v) or an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used in the next step without further purification.

-

For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | >95% (often quantitative) |

| Reaction Time | 1-3 hours |

| Temperature | Room Temperature |

Protocol 3: Amide Coupling of the Deprotected Amine

This protocol outlines the coupling of the newly formed amine with a carboxylic acid-functionalized molecule, such as an E3 ligase ligand, to complete the synthesis of the bifunctional molecule.

Reaction Scheme:

Caption: Amide coupling reaction workflow.

Materials:

-

Amine-linker-ligand conjugate

-

Carboxylic acid-functionalized molecule (1.0 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the amine-linker-ligand conjugate (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight (approximately 12-18 hours).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product is typically purified by preparative HPLC to yield the final bifunctional molecule.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 40-70% |

| Reaction Time | 12-18 hours |